molecular formula C15H13Br2NO3 B11987404 2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol

Katalognummer: B11987404
Molekulargewicht: 415.08 g/mol
InChI-Schlüssel: LROCBVLCQOXGHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C20H16Br2N2O3. This compound is known for its unique structure, which includes bromine atoms and a phenol group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol typically involves the reaction of 2,4-dibromophenol with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The mixture is heated for several hours, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of 2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophiles in biological systems. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
  • 2,4-dibromo-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
  • 2,4-dibromo-6-{(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenol

Uniqueness

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H13Br2NO3

Molekulargewicht

415.08 g/mol

IUPAC-Name

2,4-dibromo-6-[(2,5-dimethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13Br2NO3/c1-20-11-3-4-14(21-2)13(7-11)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3

InChI-Schlüssel

LROCBVLCQOXGHD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(C(=CC(=C2)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.